2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
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Overview
Description
2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is an organic compound that features a chlorinated phenyl ring and a furan ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of furan with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The intermediate product is then subjected to a Grignard reaction with 4-chlorobenzyl magnesium chloride to form the desired compound.
Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.
Reduction: The chlorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Various furan derivatives.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid
Comparison:
- 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid has a bromine atom, which may result in different reactivity and properties compared to the chlorine derivative.
- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid has a methyl group, which can affect its steric and electronic properties.
- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid contains a nitro group, which can significantly alter its reactivity and potential applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUAUJNVONJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956096 |
Source
|
Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-56-1 |
Source
|
Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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